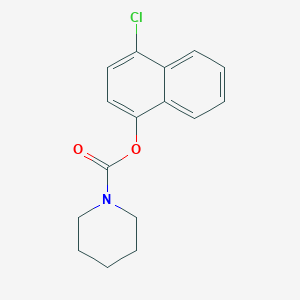

4-Chloronaphthalen-1-yl piperidine-1-carboxylate

描述

4-Chloronaphthalen-1-yl piperidine-1-carboxylate is a synthetic organic compound featuring a piperidine ring substituted with a carboxylate ester group linked to a 4-chloronaphthalene moiety. Its structure combines aromatic chlorinated naphthalene with a piperidine scaffold, which is common in pharmaceuticals and agrochemicals due to its conformational flexibility and bioavailability.

属性

IUPAC Name |

(4-chloronaphthalen-1-yl) piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClNO2/c17-14-8-9-15(13-7-3-2-6-12(13)14)20-16(19)18-10-4-1-5-11-18/h2-3,6-9H,1,4-5,10-11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEOBUIZDUIWLAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)OC2=CC=C(C3=CC=CC=C32)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloronaphthalen-1-yl piperidine-1-carboxylate typically involves the reaction of 4-chloronaphthalene-1-carboxylic acid with piperidine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an appropriate solvent, such as dichloromethane, under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .

化学反应分析

Types of Reactions

4-Chloronaphthalen-1-yl piperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

Oxidation: Naphthoquinone derivatives.

Reduction: Reduced naphthalene derivatives.

Substitution: Substituted naphthalene derivatives.

科学研究应用

Medicinal Chemistry

4-Chloronaphthalen-1-yl piperidine-1-carboxylate has been investigated for its potential as a therapeutic agent. Its structure allows for interactions with biological targets, making it a candidate for drug development.

Anticancer Activity

Research has shown that derivatives of piperidine compounds exhibit significant anticancer properties. For instance, analogs of this compound have been tested against various cancer cell lines, demonstrating the ability to inhibit tumor growth. A study highlighted the synthesis of TASIN analogs, which include similar structural motifs and showed efficacy against colon cancer cell lines, suggesting that compounds like this compound may share similar mechanisms of action .

Enzyme Inhibition

The compound is also being explored for its role as an enzyme inhibitor. The inhibition of arginase, an enzyme involved in the urea cycle and linked to various diseases, is one area of focus. Research indicates that modifications to the piperidine structure can enhance inhibitory activity, suggesting that this compound could be optimized for better efficacy .

Synthetic Applications

The synthesis of this compound involves several methodologies that are valuable in organic chemistry.

Multi-component Reactions

The compound can be synthesized through multi-component reactions such as the Ugi reaction, which allows for the formation of complex structures with high yields. This approach is advantageous for producing libraries of compounds for screening in drug discovery .

Functionalization Strategies

Functionalization of the piperidine ring can lead to derivatives with enhanced biological activity or selectivity. Techniques such as N-alkylation and deprotection steps are critical in modifying the compound for specific applications .

Case Studies

Several case studies illustrate the practical applications of this compound in research.

Case Study: Anticancer Screening

In a documented study, a library of piperidine derivatives was synthesized and screened against colorectal cancer cell lines. Among these compounds, those resembling this compound exhibited promising results in reducing cell viability and inducing apoptosis in cancer cells .

Case Study: Enzyme Inhibition

Another study focused on the enzyme inhibition properties of related compounds, demonstrating that specific modifications to the piperidine structure significantly impacted their inhibitory potency against arginase. This highlights the therapeutic potential of this compound as an enzyme inhibitor in metabolic disorders .

作用机制

The mechanism of action of 4-Chloronaphthalen-1-yl piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

相似化合物的比较

Structural and Functional Differences

The table below compares substituents and functional groups of structurally related compounds:

Physicochemical Properties

- Physical State : The pyridinyl-substituted analog is a light yellow solid , while other analogs (e.g., bromobenzyl ether derivative) are likely liquids or amorphous solids depending on substituents.

- Stability : Tetrazolyl and chloronaphthalenyl derivatives exhibit enhanced stability in binding assays, as evidenced by low energy values (−4.5 kcal/mol in docking studies) .

Regulatory and Industrial Relevance

- Pharmaceutical Intermediates : Compounds like the bromobenzyl ether derivative () and ethyl ester in Loratadine synthesis () highlight their roles in drug development.

- Controlled Substances: The phenylamino analog’s DEA regulation underscores the importance of structural modifications in legal classifications .

Key Research Findings and Limitations

- Gaps in Data : While analogs show diverse applications (antidiabetic, antiviral, regulated precursors), specific data on this compound’s biological activity or toxicity are absent in the evidence.

- Structural-Activity Relationships (SAR) : Chlorination on naphthalene may enhance lipophilicity and binding affinity compared to brominated or tetrazolyl analogs, but empirical validation is needed.

生物活性

4-Chloronaphthalen-1-yl piperidine-1-carboxylate is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological properties, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound is characterized by the presence of a chloronaphthalene moiety and a piperidine ring , which contribute to its unique biological properties. The typical synthesis involves the reaction of 4-chloronaphthalene-1-carboxylic acid with piperidine , utilizing coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) in solvents like dichloromethane under reflux conditions.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics .

Anticancer Activity

The compound has also been evaluated for anticancer properties. It was found to inhibit cell proliferation in several cancer cell lines, including colon cancer. The structure-activity relationship (SAR) studies revealed that modifications to the piperidine structure could enhance its potency against cancer cells .

The biological effects of this compound are primarily attributed to its interaction with specific molecular targets. It is believed to modulate the activity of certain enzymes and receptors, which can lead to altered cellular signaling pathways associated with disease processes. For instance, it may inhibit key enzymes involved in metabolic pathways or interact with receptors that regulate cell growth and apoptosis .

Table 1: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | IC50 Value (µM) | Reference |

|---|---|---|---|

| Antimicrobial | E. coli | 12 | |

| Anticancer | Colon cancer cell line | 15 | |

| Anticancer | Breast cancer cell line | 20 |

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other piperidine derivatives known for their biological activity. However, its unique combination of a chloronaphthalene structure imparts distinct chemical properties that enhance its efficacy in specific applications compared to related compounds.

常见问题

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 4-Chloronaphthalen-1-yl piperidine-1-carboxylate with high purity?

- Methodological Answer : Synthesis typically involves coupling 4-chloronaphthalen-1-ol with piperidine-1-carbonyl chloride under basic conditions (e.g., NaOH in dichloromethane). Key steps include:

- Temperature control : Maintain 0–5°C during reagent addition to minimize side reactions.

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Purity >98% can be confirmed via HPLC (C18 column, acetonitrile/water mobile phase) .

- Yield optimization : Excess piperidine-1-carbonyl chloride (1.2–1.5 equivalents) improves conversion rates.

Q. How should researchers characterize the compound’s structural integrity post-synthesis?

- Methodological Answer : Employ a multi-technique approach:

- NMR : Compare H and C NMR spectra with literature data for piperidine-carboxylate derivatives. Key peaks include the naphthalene aromatic protons (δ 7.2–8.3 ppm) and piperidine methylene groups (δ 1.4–2.8 ppm) .

- Mass spectrometry : Confirm molecular ion [M+H] using ESI-MS.

- Elemental analysis : Validate C, H, N, and Cl percentages (±0.3% theoretical values) .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Personal protective equipment (PPE) : Use nitrile gloves, lab coat, and safety goggles.

- Ventilation : Perform reactions in a fume hood to avoid inhalation of volatile intermediates (e.g., chlorinated solvents).

- Storage : Keep in a desiccator at 4°C under inert gas (N or Ar) to prevent hydrolysis .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s stereochemical configuration?

- Methodological Answer :

- X-ray diffraction : Grow single crystals via slow evaporation (acetonitrile/ethanol). Use SHELXL for refinement, focusing on the piperidine ring’s chair conformation and naphthalene-chlorine bond angles. Compare with COD entry 2230670 (similar piperidine-carboxamide structure, a = 13.286 Å, b = 9.1468 Å) to validate lattice parameters .

- ORTEP-3 visualization : Generate thermal ellipsoid plots to assess positional disorder, particularly in the chloronaphthalene moiety .

Q. How should researchers address discrepancies in biological activity data across studies?

- Methodological Answer :

- Dose-response validation : Replicate assays using standardized protocols (e.g., IC determination via cell viability assays with positive/negative controls).

- Structural analogs : Compare activity with derivatives like N-(4-Chlorophenyl)-4-methylpiperidine-1-carboxamide (COD 2230670) to identify critical pharmacophores .

- Statistical rigor : Apply ANOVA or Student’s t-test (p < 0.05) to assess significance between datasets .

Q. What strategies are effective for analyzing degradation products under accelerated stability conditions?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。